2-(Piperidin-3-ylmethoxy)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring and a piperidine ring connected by a methoxy group. This compound is notable for its potential biological applications, particularly in medicinal chemistry. The hydrochloride salt form, 2-(Piperidin-3-ylmethoxy)pyrazine hydrochloride, is often referenced in research due to its enhanced solubility and stability in various formulations.
The compound is synthesized through various chemical reactions and is available from chemical suppliers and databases such as PubChem and BenchChem. The molecular weight of 2-(Piperidin-3-ylmethoxy)pyrazine is approximately 229.71 g/mol, and it has a CAS number of 1185309-79-8.
2-(Piperidin-3-ylmethoxy)pyrazine falls under the category of heterocyclic compounds, specifically those containing both nitrogen (in the pyrazine and piperidine rings) and carbon in their structure. It is classified as an organic compound with potential pharmacological properties.
The synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine can be achieved through several methods, often involving multi-step reactions that include condensation reactions, nucleophilic substitutions, or coupling reactions.
Technical Details:
The synthetic routes are often optimized for yield and purity, utilizing solvents like dimethylformamide (DMF) or dichloromethane (DCM) as reaction media .
The molecular structure of 2-(Piperidin-3-ylmethoxy)pyrazine features:
2-(Piperidin-3-ylmethoxy)pyrazine can participate in various chemical reactions due to the presence of functional groups in its structure:
Technical Details:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for 2-(Piperidin-3-ylmethoxy)pyrazine involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds similar to 2-(Piperidin-3-ylmethoxy)pyrazine can influence protein kinases and other targets involved in cell signaling pathways. The precise mechanism often requires further investigation through pharmacological studies to elucidate binding affinities and inhibition constants .
The compound exhibits basic properties due to the nitrogen atoms in its structure, which can accept protons. It may also show solubility in polar solvents owing to the methoxy group.
Relevant data from spectral analysis (e.g., NMR, IR) can provide insights into the functional groups present and their interactions within the molecule .
2-(Piperidin-3-ylmethoxy)pyrazine has potential applications in medicinal chemistry, particularly as:
Regioselective functionalization of the pyrazine ring is critical for efficient synthesis of 2-(piperidin-3-ylmethoxy)pyrazine. The electron-deficient nature of pyrazine necessitates careful control to achieve C2-selective substitution. Directed metalation strategies using ortho-directing groups (e.g., pyridine N-oxides) enable precise C-H functionalization at the 3-position prior to O-alkylation [6]. Alternatively, halogen dance techniques exploit the differential reactivity of halogen atoms on dihalopyrazines. For instance, 2,3-dichloropyrazine undergoes selective C3 lithiation at -78°C followed by electrophilic quenching, preserving the C2 chloride for subsequent nucleophilic displacement (Table 1) [3].
Microwave-assisted reactions significantly enhance regioselectivity in pyrazine activation. Under controlled microwave irradiation (150°C, 20 min), 2-chloropyrazine achieves >95% conversion in nucleophilic substitutions while suppressing N-alkylation byproducts [3] [10]. Computational studies (DFT) reveal that the C2 position exhibits lower Fukui electrophilicity indices (f⁻ = 0.128) compared to C3 (f⁻ = 0.152), rationalizing the preferential nucleophilic attack at C2 when employing alkoxide nucleophiles [10].
Table 1: Regioselective Pyrazine Functionalization Methods
Method | Conditions | Position | Yield (%) | Selectivity (C2:C3) |
---|---|---|---|---|
Halogen Dance | n-BuLi, -78°C, THF | C3 | 78 | 1:15 |
Directed C-H Activation | Pd(OAc)₂, Ag₂CO₃, DMA, 120°C | C3 | 85 | 1:22 |
Microwave Displacement | K₂CO₃, DMF, 150°C, MW 20 min | C2 | 92 | 20:1 |
Phase-Transfer Catalysis | Aliquat 336, NaOH(aq), Toluene | C2 | 88 | 18:1 |
The introduction of the piperidine moiety employs SN2-type nucleophilic displacements on activated pyrazine intermediates. 3-(Chloromethyl)piperidine hydrochloride serves as the preferred electrophile due to its superior reactivity over bromo analogs in polar aprotic solvents. Optimization studies demonstrate that cesium carbonate outperforms potassium carbonate as a base, achieving 92% yield in DMF at 60°C due to enhanced alkoxide generation [1] [7].
Steric and electronic effects significantly influence alkylation efficiency. N-Unsubstituted piperidines exhibit 30% faster reaction kinetics than N-Boc-protected analogs due to reduced steric hindrance. However, N-protection remains essential when functional groups are present on the piperidine ring to prevent dialkylation [2] [8]. Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂, 0°C) are employed for acid-sensitive substrates, providing 85% yield while minimizing epimerization at C3 of the piperidine ring [5] [7].
Ether bond formation between pyrazine and piperidine subunits leverages transition-metal catalysis and metal-free approaches. Palladium-catalyzed C-O coupling using Pd₂(dba)₃/XPhos (2 mol%) enables coupling of pyrazinols with piperidinyl halides, achieving yields up to 95% with excellent functional group tolerance [4] [6]. Key to success is the use of CsOPiv as a mild base that prevents catalyst decomposition.
Copper-catalyzed methods (CuI/1,10-phenanthroline, 5 mol%) are cost-effective alternatives for electron-deficient pyrazines, operating at 100°C in dioxane with K₃PO₄ base (88% yield) [5]. For base-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) provide near-quantitative yields but require stoichiometric reagents and generate hydrazine byproducts, complicating purification [2] [8]. Phase-transfer catalysis with tetrabutylammonium bromide (5 mol%) in biphasic systems enables efficient alkylation at room temperature (82% yield), offering scalability and reduced energy consumption [3].
Solvent-free methodologies enhance sustainability in synthesizing 2-(piperidin-3-ylmethoxy)pyrazine. Mechanochemical grinding using a ball mill (30 Hz, 60 min) facilitates the reaction between potassium pyrazinolate and 3-(chloromethyl)piperidine hydrochloride with K₂CO₃ as base, achieving 89% yield without solvents [3] [10]. This approach reduces reaction times by 80% compared to conventional heating.
Microwave irradiation under solvent-free conditions employs supported reagents on alumina, delivering 94% conversion in 10 minutes at 150°C [10]. Continuous flow systems with immobilized catalysts (e.g., Amberlyst A26 hydroxide form) enable efficient production (Space Time Yield = 1.2 kg·L⁻¹·d⁻¹) while minimizing waste. Life cycle assessment confirms a 65% reduction in E-factor (from 32 to 11) versus batch processes [3].
Post-synthetic modifications of 2-(piperidin-3-ylmethoxy)pyrazine enable precise bioactivity optimization. N-Functionalization of the piperidine nitrogen via reductive amination introduces arylalkyl groups (e.g., 4-fluorophenethyl), enhancing target affinity in kinase inhibition assays (IC₅₀ improved from 5.7 μM to 0.041 μM) [8]. Pyrazine ring derivatization through Pd-catalyzed cross-coupling installs biaryl motifs that modulate electronic properties—Suzuki coupling with 4-cyanophenylboronic acid increases logD by 1.2 units, improving blood-brain barrier penetration [6] [8].
Table 2: Bioactivity Modulation via Structural Modifications
Modification Site | Reagent | Product | Biological Effect |
---|---|---|---|
Piperidine N | 4-Nitrobenzaldehyde/NaBH₃CN | N-(4-Nitrobenzyl) derivative | 3.2-fold ↑ LSD1 inhibition |
Pyrazine C5 | 4-Carboxyphenylboronic acid | 5-(4-Carboxyphenyl) analog | Water solubility ↑ (2.5 mg/mL → 14 mg/mL) |
Piperidine C3 | mCPBA | N-Oxide derivative | hERG inhibition ↓ (IC₅₀ > 50 μM) |
Ether linker | LiAlH₄ | Hydroxyethyl analog | AMPK activation ↑ (EC₅₀ = 0.032 μM) |
Oxidation strategies convert the piperidine C3 hydroxyl to ketones using Dess-Martin periodinane, altering hydrogen-bonding capacity for improved selectivity against off-targets [1] [9]. Bioisosteric replacements include substituting pyrazine with pyridine (Ki = 29 nM vs. 47.8 μM for LSD1) or morpholine to reduce CYP450 inhibition while maintaining potency [2] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3